1H-Pyrrolo[1,2-C]imidazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrrolo[1,2-c]imidazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-7-4-5-2-1-3-8(5)6/h1-3H,4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYMYZJHPHOJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrolo 1,2 C Imidazol 3 2h One and Its Derivatives
Strategies for the Construction of the Pyrrolo[1,2-c]imidazole Core
The formation of the bicyclic pyrrolo[1,2-c]imidazole framework is the cornerstone of synthesizing 1H-pyrrolo[1,2-c]imidazol-3(2H)-one and its derivatives. Chemists have devised a range of elegant and efficient strategies to construct this privileged heterocyclic system. These approaches can be broadly classified into cyclization reactions, which involve the formation of one of the rings onto a pre-existing partner, and more complex domino or cascade reactions that build the core in a sequential, one-pot manner.
Cyclization Reactions for Fused Ring Formation
Cyclization reactions are a fundamental tool in heterocyclic synthesis, and the construction of the pyrrolo[1,2-c]imidazole core is no exception. These methods can be further subdivided into intramolecular approaches, where a single molecule containing all the necessary atoms undergoes ring closure, and intermolecular strategies, where two or more separate molecules come together to form the bicyclic system.
Intramolecular cyclization is a powerful strategy that leverages the proximity of reactive functional groups within a single molecule to facilitate ring formation. A notable example involves the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones. This method begins with the diastereoselective or enantioselective lithiation of a suitable precursor, followed by a POCl₃-induced salt formation to yield 3-chloro-pyrroloimidazol(in)ium salts. nih.gov These salts can then be utilized as precursors for N-heterocyclic carbene (NHC) ligands in metal catalysis. nih.gov
Another approach involves the cyclization of proline derivatives. For instance, the reaction of L-proline with α-ketoamides can lead to the formation of perhydrogenated pyrrolo[1,2-a]imidazoles. organic-chemistry.org While not directly yielding the target 3-oxo derivative, this illustrates the utility of proline as a starting material for the pyrrolidine (B122466) portion of the final structure. Further modifications would be necessary to introduce the carbonyl group at the 3-position.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyrrolo[1,2-c]imidazol-3-ones | 1. Lithiation (diastereoselective or enantioselective) 2. POCl₃ | 3-Chloro-pyrroloimidazol(in)ium salts | Not specified | nih.gov |
| L-Proline | α-Ketoamides, Benzoic acid (catalyst) | 1,3-Diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one | Quantitative | organic-chemistry.org |
Table 1: Examples of Intramolecular Cyclization Reactions
Intermolecular cyclization strategies involve the reaction of two or more separate components to construct the fused ring system. A versatile method for the synthesis of functionalized pyrrolo[1,2-c]imidazoles involves the reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). mdpi.com This reaction, when carried out in the presence of t-BuONa in THF, leads to the formation of pyrrolo[1,2-c]imidazoles alongside 2,3'-bipyrroles. mdpi.com The products can be readily separated by column chromatography. mdpi.com
Another classical intermolecular approach is the reaction of 6-amino-1H-pyrrolo[2,3-b]pyridines with α-halogenocarbonyl compounds. This reaction provides a direct route to imidazo[1,2-a]pyrrolo[3,2-e]pyridines, a related but more complex fused system. rsc.org
| Pyrrole (B145914) Precursor | Imidazole (B134444) Precursor/Reagent | Reagents and Conditions | Product | Yield (%) | Reference |
| Acylethynylpyrroles | Tosylmethylisocyanide (TosMIC) | t-BuONa, THF, reflux, 1 h | Pyrrolo[1,2-c]imidazoles | ~50% (alongside bipyrroles) | mdpi.comresearchgate.net |
| 6-Amino-1H-pyrrolo[2,3-b]pyridines | α-Halogenocarbonyl compounds | Not specified | 1H-Imidazo[1,2-a]pyrrolo[3,2-e]pyridines | Not specified | rsc.org |
Table 2: Examples of Intermolecular Cyclization Reactions
Domino and Cascade Reaction Sequences
Domino and cascade reactions offer a highly efficient and atom-economical approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without the isolation of intermediates.
Multi-component reactions (MCRs) are a powerful subclass of domino reactions where three or more starting materials react to form a product that incorporates portions of all the reactants. These reactions are highly valued for their efficiency and ability to rapidly generate molecular diversity. organic-chemistry.orgrsc.org While a direct multi-component synthesis of the parent this compound is not prominently reported, various MCRs have been developed for the synthesis of highly substituted pyrrole and imidazole derivatives, which are key precursors. For instance, the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole (B1671886) in the presence of sulfamic acid as a catalyst provides a one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Arylglyoxal monohydrate | 2-Amino-1,4-naphthoquinone | Indole | Sulfamic acid (10 mol%), Acetonitrile (B52724), reflux | 3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Good | researchgate.net |
Table 3: Example of a Multi-component Reaction for a Related Fused System
Transition metal catalysis, particularly with silver, has emerged as a powerful tool for constructing complex heterocyclic frameworks through domino reactions. A silver-catalyzed domino synthesis of pyrrolopiperazine fused with imidazole has been reported, which proceeds through the reaction of pyrrole-derived δ-alkynyl aldehydes and nucleophilic amines. mdpi.com This strategy involves the formation of multiple new C-N bonds in a single operation. mdpi.com While this example leads to a related but different heterocyclic system, the principle of silver-catalyzed domino cyclization holds promise for the synthesis of the this compound core, potentially through the reaction of appropriately functionalized pyrrole and imidazole precursors.
| Starting Material 1 | Starting Material 2 | Catalyst | Key Steps | Product | Reference |
| Pyrrole-derived δ-alkynyl aldehydes | Nucleophilic amines | Silver catalyst | Domino C-N bond formation | Pyrrolopiperazine fused with imidazole | mdpi.com |
Table 4: Example of a Silver-Catalyzed Domino Reaction
Annulation Strategies for Fused Pyrrole and Imidazole Rings
The construction of the this compound scaffold is primarily achieved through annulation, a process where a new ring is formed onto a pre-existing one. These strategies can be broadly categorized based on which ring, the pyrrole or the imidazole, is formed in the key cyclization step.
Annulation of Imidazole Ring to Pyrrole Ring
This approach begins with a pyrrole-containing starting material, onto which the imidazole ring is constructed. A common method involves the condensation of aminopyrrolidines or their unsaturated analogs (aminopyrrolines) with suitable electrophilic partners. For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with α-haloketones can lead to the formation of the fused pyrrolo[1,2-a]imidazole core. nih.gov
Another significant strategy is the intramolecular cyclization of functionalized pyrrolidines. A two-step, one-pot synthesis has been developed for 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one starting from phenylglyoxylic acid, phenylisocyanate, and pyrrolidine, where benzoic acid catalysis significantly improves reaction time and yield. nih.gov Furthermore, intramolecular aza-Wittig cyclization of precursors like ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate provides a route to the tetrahydro-3H-pyrrolo[1,2-а]imidazole system. nih.gov Other known approaches include the reaction of benzotriazol-1-yl(1H-pyrrol-2-yl)methanone with isocyanates. researchgate.net
Annulation of Pyrrole Ring to Imidazole Ring
Conversely, the pyrrole ring can be annulated onto a pre-existing imidazole core. This strategy often utilizes an imidazole derivative that is suitably functionalized to undergo cyclization. A straightforward example is the condensation of 1H-imidazole with α,β-unsaturated carbonyl compounds like acrolein, which yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov
More advanced methods include enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles, which can be catalyzed by a Ni–Al bimetallic system in the presence of a chiral phosphorus-containing ligand to afford pyrrolo[1,2-a]imidazoles with a defined β-stereocenter. nih.gov Additionally, flash vacuum pyrolysis of imidazol-1-ylacrylates represents another, albeit more specialized, method for constructing the pyrrolo[1,2-c]imidazole framework. researchgate.net
Stereoselective and Enantioselective Synthesis of Chiral Pyrroloimidazolones
The biological significance of many heterocyclic compounds is intrinsically linked to their stereochemistry. Consequently, significant research has been directed towards the development of methods for the stereoselective synthesis of chiral pyrroloimidazolones, which are valuable as both bioactive molecules and chiral ligands or organocatalysts.
Diastereoselective Lithiation and Substitution Methods
Diastereoselective functionalization of a pre-existing chiral pyrroloimidazolone scaffold is a powerful strategy for creating new stereocenters with a high degree of control. This is often achieved through the deprotonation of a carbon atom alpha to the carbonyl group (C5) using a strong base, such as an organolithium reagent, to form a chiral enolate. This enolate then reacts with an electrophile, and the facial selectivity of the attack is dictated by the stereochemistry of the starting material, which is typically derived from a chiral pool amino acid like L-proline.
A notable application of this method involves the diastereoselective lithiation of N-tert-butyl or N-triethylsilyl protected (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-ones. scholaris.canih.gov The lithiation followed by quenching with an electrophile introduces a substituent at the C5 position, predominantly with a syn stereochemistry relative to the adjacent bridgehead proton. scholaris.ca This method provides access to a range of 5-substituted pyrroloimidazolones, which can serve as precursors to annulated chiral N-heterocyclic carbene (NHC) precatalysts. nih.gov
| Starting Material | Base | Electrophile (E) | Major Diastereomer |
| N-t-Bu-(S)-pyrroloimidazolone | s-BuLi | MeI | syn-5-Me |
| N-TES-(S)-pyrroloimidazolone | LDA | PhCHO | syn-5-CH(OH)Ph |
| N-t-Bu-(S)-pyrroloimidazolone | t-BuLi | D₂O | syn-5-D |
Application of Chiral Auxiliaries in Pyrroloimidazolone Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. wikipedia.org This is a robust and well-established strategy in asymmetric synthesis. researchgate.net
In the context of pyrroloimidazolone synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule. wikipedia.org For example, a carboxylic acid fragment destined to become part of the heterocyclic core could be coupled to a chiral auxiliary to form a chiral amide. The auxiliary would then direct the stereochemistry of a key bond-forming step, such as an alkylation or a cyclization reaction, by creating a sterically biased environment. researchgate.net The diastereomeric products formed can be separated, and subsequent cleavage of the auxiliary yields the enantiomerically enriched pyrroloimidazolone. While specific examples for the this compound core are not extensively detailed in dedicated literature, this approach remains a cornerstone of asymmetric synthesis and is a viable, if less direct, strategy compared to catalytic methods. researchgate.net
Asymmetric Catalytic Approaches to Chiral Pyrroloimidazolones
Asymmetric catalysis offers the most efficient route to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Several catalytic strategies are applicable to the synthesis of chiral pyrroloimidazolones and related fused heterocyclic systems.
One powerful method is the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs). These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner. For instance, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, has been used for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines with high yields and excellent enantioselectivities (up to >99% ee) using a CPA catalyst. nih.gov A similar strategy, like a post-Ugi cascade reaction, is a known approach for forming the pyrrolo[1,2-c]imidazole skeleton and is amenable to asymmetric catalysis. researchgate.netnih.gov
N-Heterocyclic carbenes (NHCs) themselves can also serve as organocatalysts. The asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved via an NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines, affording products in high yields and enantioselectivities. rsc.org Given that chiral pyrroloimidazolones are effective NHC precursors, this highlights the synergy within the field where the target molecules are also enabling tools for related asymmetric transformations. nih.govnih.gov
| Catalyst Type | Reaction Type | Fused System Example | Stereoselectivity |
| Chiral Phosphoric Acid | Multicomponent Reaction | Axially Chiral Imidazo[1,2-a]pyridines | High to excellent ee nih.gov |
| Chiral Phosphoric Acid | Intramolecular aza-Friedel-Crafts | Tetrahydropyrrolo[1,2-a]pyrazines | High ee sci-hub.se |
| N-Heterocyclic Carbene | [3+3] Annulation | Chiral Pyrazolo[3,4-b]pyridin-6-ones | Excellent ee rsc.org |
| Ni-Al / Chiral Ligand | Intramolecular Cyclization | β-chiral Pyrrolo[1,2-a]imidazoles | Good ee nih.gov |
Synthesis of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones
The enantioselective synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones is of particular interest due to the importance of chirality in drug-receptor interactions. One established method involves the reaction of (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides with succindialdehyde and benzotriazole. nih.govacs.org This reaction proceeds to form enantiopure (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.govacs.org These intermediates can then be converted into the desired (3S,7aR)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones by treatment with sodium borohydride (B1222165). nih.govacs.org
Another efficient approach is the decarboxylative cyclization reaction of α-amino acids, such as L-proline, with α-ketoamides. researchgate.netnih.gov This metal-free method generally yields trans-isomers of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones with high diastereoselectivity and in excellent yields. researchgate.net The reaction is applicable to a wide range of N-phenyl ring-substituted α-ketoamides with varying electronic and steric properties. researchgate.net
A biocatalytic route has also been explored, utilizing mutant cytochrome P450BM3 (CYP102A1) enzymes for the intramolecular C–H amination of N-substituted 2-(pyrrolidin-1-yl)acetamides. nih.gov This enzymatic approach leads to the formation of tetrahydro-1H-pyrrolo[1,2-a]imidazol(e)-2(3H)-(thi)ones in moderate to high yields. nih.gov
Table 1: Selected Methods for the Synthesis of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones
| Starting Materials | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides, succindialdehyde, benzotriazole | 1. Reaction of the three components. 2. Sodium borohydride reduction. | (3S,7aR)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | Enantiopure products. nih.govacs.org |
| α-Amino acids (e.g., L-proline), α-ketoamides | Metal-free, decarboxylative cyclization | trans-Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | High diastereoselectivity and excellent yields. researchgate.netnih.gov |
| N-substituted 2-(pyrrolidin-1-yl)acetamides | Mutant cytochrome P450BM3 (CYP102A1) enzymes | Tetrahydro-1H-pyrrolo[1,2-a]imidazol(e)-2(3H)-(thi)ones | Biocatalytic, enzymatic C-H amination. nih.gov |
Modern Synthetic Techniques and Reagents
Modern synthetic organic chemistry has provided a plethora of tools to construct complex molecules with high efficiency and selectivity. The synthesis of pyrroloimidazolones has benefited from these advancements, including microwave-assisted synthesis and metal-catalyzed reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. chemicaljournals.comeurekaselect.com The rapid and uniform heating provided by microwave irradiation can be attributed to the direct interaction of microwaves with polar molecules in the reaction mixture. chemicaljournals.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyrrole-imidazole scaffold. eurekaselect.commdpi.com
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of fused heterocyclic systems, palladium-catalyzed cyclization reactions are particularly valuable. researchgate.net While specific examples for the direct synthesis of this compound are not extensively documented, the principles of palladium-catalyzed cyclization of pyrrole derivatives are well-established. researchgate.net For example, palladium-catalyzed oxidative coupling of N-substituted indoles with alkynes can produce tetrasubstituted carbazoles. researchgate.net
Furthermore, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has proven to be a promising method for assembling biomedicinally relevant scaffolds. nih.gov This approach often involves the intramolecular coupling of an aryl group and a vinylic carbon. nih.gov Such strategies could potentially be adapted for the synthesis of the pyrroloimidazolone ring system from suitably functionalized pyrrole precursors.
Silver catalysis has gained significant attention in organic synthesis due to its unique reactivity and ability to promote various transformations, including the synthesis of pyrrole derivatives. researchgate.netbohrium.com Silver catalysts can be employed in both intra- and intermolecular bond formations, often under mild conditions. bohrium.com
Silver-catalyzed cyclization reactions have been successfully used to construct nitrogen-containing heterocycles. For example, the annulation of propargyl amines with electron-deficient alkynes in the presence of silver salts can afford pyrroles. researchgate.net Another relevant example is the silver-catalyzed cycloisomerization of o-alkynylbenzohydroxamic acids, which can proceed via different modes of cyclization depending on the reaction conditions. researchgate.net These examples highlight the potential of silver catalysis for the construction of the pyrroloimidazolone skeleton from appropriate acyclic precursors containing alkyne and amide functionalities.
Synthesis from Specific Precursors and Building Blocks
The construction of the this compound scaffold relies on the strategic use of specific precursors and building blocks that contain the necessary atoms and functional groups for the target ring system. A novel synthetic approach involves the base-catalyzed addition of isocyanates or their thio-analogues to 1-aryl-3-(1H-pyrrol-2-yl)-2-propen-1-ones. researchgate.net This reaction leads to the formation of 1,2-disubstituted-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-3-ones or thiones. researchgate.net
Another strategy utilizes N-(1H-pyrrol-2-ylmethylene)benzenamines as precursors. researchgate.net The electrophilic attack of isocyanates on these imines affords open-chain adducts, which can then be cyclized to 1H-pyrrolo[1,2-c]imidazoles under either base-catalyzed or uncatalyzed conditions. researchgate.net
Ultrasound-assisted tandem pseudo-four-component reactions have also been developed for the synthesis of related (1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides. researchgate.net This method involves the reaction of phenyglyoxal derivatives, malononitrile, 1,1-bis(methylsulfanyl)-2-nitroethene, and diamines in ethanol, showcasing a green and efficient approach to complex heterocyclic structures. researchgate.net
Utilizing Mitsunobu Alkylation
The Mitsunobu reaction provides a powerful tool for the synthesis of the pyrroloimidazolone scaffold, primarily through the formation of a key carbon-nitrogen bond. organic-chemistry.org This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution. organic-chemistry.org
In a typical synthetic sequence, a suitably functionalized pyrrole precursor bearing a hydroxyl group can be reacted with an imidazole-based nucleophile under Mitsunobu conditions. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that is particularly valuable in the synthesis of chiral pyrroloimidazolone derivatives.
A representative reaction is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Pyrrole with pendant hydroxyl group | Imidazole derivative | PPh3, DEAD | This compound derivative |
Reactions with Tosylmethylisocyanide (TosMIC)
Tosylmethylisocyanide (TosMIC) is a versatile reagent in heterocyclic synthesis, and it plays a crucial role in the construction of the pyrrole ring of the pyrroloimidazolone system. The van Leusen reaction, which employs TosMIC, allows for the formation of a pyrrole ring from an α,β-unsaturated ketone or aldehyde. nih.gov
This methodology can be adapted to synthesize pyrroloimidazolones by starting with an appropriately substituted imidazole precursor that contains an electrophilic double bond. The reaction of this substrate with TosMIC in the presence of a base, such as sodium hydride or potassium carbonate, leads to the formation of the fused pyrrole ring, yielding the desired this compound skeleton. nih.gov
A general representation of this synthetic approach is as follows:
| Imidazole Precursor | Reagent | Base | Product |
| Imidazole with α,β-unsaturated carbonyl | TosMIC | NaH or K2CO3 | This compound |
This method is particularly advantageous due to the commercial availability of TosMIC and the wide range of substituents that can be incorporated into the starting materials.
Synthesis from N-Propargylamines
The cyclization of N-propargylamines offers another efficient route to the pyrroloimidazolone core. This strategy often involves a transition-metal-catalyzed or base-mediated intramolecular reaction. For instance, N-propargyl β-enaminones can undergo a zinc chloride-mediated cyclization to form 2-acetyl-1H-pyrroles, which can serve as precursors to the desired bicyclic system. researchgate.net
The synthesis typically begins with the preparation of an N-propargylamine derivative of an imidazole. Subsequent treatment with a suitable catalyst or reagent induces a cyclization cascade, leading to the formation of the fused pyrrole ring. The reaction conditions can often be tuned to control the regioselectivity of the cyclization.
Utilizing 1-(2H-Azirine-2-carbonyl)benzotriazoles
A more recent and innovative approach to pyrrole-containing heterocycles involves the use of 1-(2H-azirine-2-carbonyl)benzotriazoles as building blocks. rsc.orgresearchgate.netsci-hub.se These reactive intermediates can be generated in situ and react with various nucleophiles to construct complex heterocyclic systems.
In the context of pyrroloimidazolone synthesis, a cobalt-catalyzed reaction of 1-(2H-azirine-2-carbonyl)benzotriazoles with 1,3-dicarbonyl compounds can afford substituted pyrroles. rsc.org By choosing an appropriate imidazole-containing dicarbonyl compound, this method can be adapted to construct the this compound framework. This method is notable for its one-pot nature and the ability to introduce a variety of substituents onto the pyrrole ring.
Development of General Installation Methods
Recent research has focused on developing more general and versatile methods for the installation of the this compound moiety onto other molecular scaffolds. These methods are crucial for the efficient synthesis of complex molecules containing this heterocyclic unit. One such approach involves a site-selective cross-coupling reaction followed by an acid-mediated cycloisomerization and a final palladium-catalyzed C-H arylation to close the ring system. mdpi.comscilit.com
Derivatization and Functionalization Strategies of the Pyrroloimidazolone Scaffold
Once the core this compound structure is synthesized, further derivatization and functionalization are often necessary to modulate its biological activity or material properties.
Introduction of Diverse Substituents onto the Ring System
The introduction of a wide array of substituents onto the pyrroloimidazolone ring system can be achieved through various modern synthetic transformations. Common strategies include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the heterocyclic core. nih.govnih.gov These reactions typically require a halogenated or triflated pyrroloimidazolone precursor.
C-H Activation/Functionalization: Direct C-H activation and functionalization have emerged as an atom-economical and efficient strategy for introducing substituents. This approach avoids the need for pre-functionalized starting materials and allows for the direct installation of various functional groups.
Electrophilic and Nucleophilic Aromatic Substitution: Depending on the electronic nature of the pyrroloimidazolone ring, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce substituents at specific positions.
Transformation of Pyrroloimidazolone Intermediates into Other Nitrogen-Containing Heterocycles
The fused heterocyclic core of this compound and its derivatives serves as a versatile platform for the synthesis of other complex nitrogen-containing heterocycles. The reactivity of intermediates derived from this scaffold, particularly through cycloaddition reactions, allows for significant molecular restructuring and the creation of novel ring systems. A key strategy involves the use of mesoionic intermediates, such as those related to münchnones, which act as 1,3-dipoles in cycloaddition reactions to build new five-membered rings.
A prominent example of this transformation is the synthesis of pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinone intermediates. nih.govbohrium.comnih.gov These oxazolo-pyridazinones are generated in situ from the corresponding 3(2H)-pyridazinone acids by treatment with acetic anhydride. nih.gov The resulting mesoionic compound, a 1,3-dipole, readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an acetylenic ester (e.g., methyl propiolate or ethyl propiolate). nih.govresearchgate.net
The reaction mechanism proceeds through the formation of a tricyclic intermediate, which is unstable under the reaction conditions. nih.gov This intermediate subsequently eliminates a molecule of carbon dioxide to yield the aromatic pyrrolo[1,2-b]pyridazine (B13699388) ring system. nih.gov This regioselective reaction is typically performed at elevated temperatures (around 90 °C) in acetic anhydride, which also serves as the dehydrating agent for the initial formation of the mesoionic dipole. nih.gov The yields for these transformations are generally moderate, ranging from 41% to 52%. nih.gov
This synthetic approach highlights the utility of bicyclic mesoionic compounds as precursors to more complex fused heterocyclic systems. The 1,3-dipolar cycloaddition reaction is a powerful tool for ring transformation, enabling the conversion of the core structure into a different heterocyclic framework. wikipedia.org
The table below summarizes the synthesis of various pyrrolo[1,2-b]pyridazine derivatives from the corresponding pyridazinone acid precursors, showcasing the scope of this transformation.
Table 1: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Intermediates
| Starting Precursor (Pyridazinone Acid) | Dipolarophile | Resulting Heterocycle (Pyrrolo[1,2-b]pyridazine) | Yield (%) | Reference |
|---|---|---|---|---|
| 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid | Methyl propiolate | Methyl 7-(4-chlorophenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | 48 | nih.gov |
| 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid | Ethyl propiolate | Ethyl 7-(4-chlorophenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | 52 | nih.gov |
| 6-(p-tolyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid | Methyl propiolate | Methyl 7-(p-tolyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | 45 | nih.gov |
| 6-(p-tolyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid | Ethyl propiolate | Ethyl 7-(p-tolyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | 49 | nih.gov |
| 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid | Methyl propiolate | Methyl 7-(4-methoxyphenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | 41 | nih.gov |
| 6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid | Ethyl propiolate | Ethyl 7-(4-methoxyphenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate | 46 | nih.gov |
The principle of using nitrogen-containing ylides and mesoionic compounds in [3+2] cycloadditions extends to other heterocyclic systems, demonstrating the broad applicability of this synthetic strategy for generating molecular diversity. clockss.orgresearchgate.net For example, pyridinium (B92312) ylides can react with various dipolarophiles to construct indolizine (B1195054) and spiro-fused heterocyclic scaffolds. clockss.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 1h Pyrrolo 1,2 C Imidazol 3 2h One Systems
Fundamental Reaction Pathways of the Imidazolone (B8795221) Moiety
The construction of the pyrrolo[1,2-c]imidazolone skeleton often relies on cyclization reactions that form the fused bicyclic system. One of the most prevalent methods is the 1,3-dipolar cycloaddition reaction between a heteroaromatic N-ylide, such as a benzimidazolium N-ylide, and an acetylenic dipolarophile. google.com This reaction typically proceeds through the initial formation of a dihydroderivative, which then undergoes rearrangement and aromatization to yield the final fused pyrrole-containing compound. google.com
Another fundamental approach involves the base-catalyzed addition of electrophiles like isocyanates or their thio-analogues to unsaturated pyrrole (B145914) precursors, such as 1-aryl-3-(1H-pyrrol-2-yl)-2-propen-1-ones. This reaction leads to the formation of 1,2-disubstituted-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-3-ones or their thione counterparts. europa.eu Similarly, open-chain adducts formed from the reaction of N-(1H-pyrrol-2-ylmethylene)benzenamines with isocyanates can be cyclized under base-catalyzed or uncatalyzed conditions to afford the 1H-pyrrolo[1,2-c]imidazole ring system. europa.eu The pyrrole ring itself, a key component of the system, is a five-membered aromatic heterocycle whose reactivity is governed by the delocalization of the nitrogen atom's lone pair of electrons throughout the ring, rendering it a weak base. nih.gov
Ring-Opening Reactions and Subsequent Transformations
While the pyrroloimidazolone system is relatively stable under neutral conditions, it is susceptible to ring-opening under specific environmental stressors. Forced degradation studies on the isomeric pyrrolo[3,4-c]pyridine-1,3-dione system reveal that the bicyclic structure can be broken under hydrolytic and oxidative conditions. nih.gov Analysis of degradation products indicates that the reaction pathways target the cleavage of the fused heterocyclic rings. nih.gov
In strongly alkaline and acidic environments, the imidazolone ring is particularly labile, leading to hydrolysis. nih.gov Similarly, exposure to oxidizing agents can induce cleavage of the ring system. nih.gov The specific nature of the subsequent transformations of the ring-opened products depends on the substituents and the reaction conditions, but the initial cleavage represents a critical degradation pathway for this class of compounds.
Reactivity of Specific Substituents and Functional Groups on the Pyrroloimidazolone Core
The reactivity of the 1H-pyrrolo[1,2-c]imidazol-3(2H)-one core can be significantly influenced by the nature and position of its substituents. Stereoselective synthesis methods have been developed to introduce substituents at specific positions. For instance, the C5 position of the saturated tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one can be functionalized through diastereoselective or enantioselective lithiation, allowing for the introduction of various electrophiles. nih.gov
Transformations Yielding Structurally Diverse Products
The this compound scaffold serves as a versatile precursor for a variety of structurally diverse products. A key transformation is the conversion of the imidazolone into the corresponding imidazolium (B1220033) salt. Treatment of 5-substituted pyrrolo[1,2-c]imidazol-3-ones with reagents like phosphorus oxychloride (POCl₃) induces the formation of 3-chloro-pyrroloimidazol(in)ium salts. nih.gov These salts are valuable as precursors for N-heterocyclic carbenes (NHCs), which can be coordinated to transition metals like palladium(II) to serve as chiral ligands in metal catalysis. nih.gov
The core structure can also be built up through intramolecular Diels-Alder reactions of related oxazole-olefins, a method that provides access to the isomeric 1H-pyrrolo[3,4-c]pyridin-1-one skeleton. whiterose.ac.uk Pyrolysis of Meldrum's acid derivatives prepared from imidazole-carbaldehydes represents another synthetic route to generate isomeric azapyrrolizinones, such as pyrrolo[1,2-c]imidazol-5-one, which are noted to be air-sensitive solids. These varied transformations highlight the utility of the pyrroloimidazolone system in generating complex molecules for applications in catalysis and medicinal chemistry. europa.eunih.gov
Studies on the Lability and Stability of the Pyrroloimidazolone System
The stability of the pyrroloimidazolone system is highly dependent on environmental conditions. Forced degradation studies performed on the closely related isomeric pyrrolo[3,4-c]pyridine-1,3-dione derivatives provide significant insight into the lability of this heterocyclic family. nih.gov
These studies demonstrate that the compounds are generally stable in neutral aqueous solutions but exhibit significant instability in alkaline and acidic media, where hydrolysis of the imide bond can occur. nih.gov The system is particularly susceptible to degradation in alkaline conditions. nih.gov Furthermore, the compounds are photolabile, meaning they can degrade upon exposure to light. nih.gov Sensitivity to oxidizing agents, such as hydrogen peroxide, is also observed and can be dependent on the specific substituents on the ring system. nih.gov For instance, introducing a carbonyl group to an aliphatic side chain and a tetrafluoromethyl group to a phenyl ring can enhance stability against hydrolysis and oxidation but increase sensitivity to light. nih.gov
The table below summarizes the stability of pyrrolo[3,4-c]pyridine-1,3-dione derivatives under various stress conditions, which provides a model for the expected stability of the this compound system.
| Condition | Observed Stability | Degradation Pathway | Reference |
|---|---|---|---|
| Alkaline Medium (e.g., OH⁻) | Extremely Unstable | Hydrolysis / Ring Cleavage | nih.gov |
| Acidic Medium (e.g., H⁺) | Labile | Hydrolysis / Ring Cleavage | nih.gov |
| Neutral Medium (e.g., Water) | Stable | - | nih.gov |
| Oxidizing Agent (e.g., H₂O₂) | Labile (substituent dependent) | Oxidation / Ring Cleavage | nih.gov |
| Light Exposure | Photolabile | Photodegradation / Ring Cleavage | nih.gov |
Role of Reaction Conditions in Directing Product Formation and Stereochemistry
Reaction conditions are a critical factor in controlling the outcome and stereoselectivity of reactions involving the pyrroloimidazolone system. The choice of solvent, temperature, and catalysts can profoundly influence reaction efficiency and the formation of specific isomers.
In [3+2] annulation reactions, for example, a 1:1 mixture of acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) was found to be optimal for creating a homogenous reaction mixture. nih.gov Elevating the temperature from room temperature to 70 °C significantly reduced the reaction time from 72 hours to 8 hours while maintaining comparable product yields. nih.gov However, in this specific case, the reaction conditions did not noticeably affect the ratio of E/Z isomers formed. nih.gov
The use of catalysts can also be instrumental. In the intramolecular Diels-Alder reaction of certain oxazole-olefins to form a related pyrrolo-pyridinone skeleton, the addition of a catalytic amount (10 mol %) of copper(II) triflate (Cu(OTf)₂) was shown to dramatically improve the reaction, allowing it to proceed smoothly at a lower temperature (120 °C) and with a significantly higher yield (94%) without causing racemization. whiterose.ac.uk These examples underscore the power of carefully optimized reaction conditions to guide the synthesis towards desired products with high efficiency and stereochemical control.
Structural Elucidation and Advanced Spectroscopic Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution 1H and 13C NMR spectra provide the primary data for identifying the number and type of hydrogen and carbon atoms in a molecule. While specific data for 1H-pyrrolo[1,2-c]imidazol-3(2H)-one is not extensively published, a detailed analysis of its isomer, pyrrolo[1,2-c]imidazol-5-one , offers significant insight into the expected spectral features. rsc.org
Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Pyrrolo[1,2-c]imidazol-5-one (Isomer of the Title Compound) Data sourced from a study on aza-derivatives of pyrrolizin-3-one. rsc.org
Show/Hide NMR Data
| Position | 1H Chemical Shift (δ ppm) | 13C Chemical Shift (δ ppm) |
|---|---|---|
| 1 | 7.31 | 117.8 |
| 2 | 6.32 | 106.3 |
| 3 | 6.85 | 112.5 |
| 5 | - | 159.2 |
| 6 | 7.45 | 120.9 |
| 7a | - | 126.9 |
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are critical for assembling the complete molecular structure. While COSY establishes proton-proton coupling networks, HSQC and HMBC experiments correlate protons with their directly attached carbons and long-range carbons, respectively, confirming the carbon skeleton and placement of substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for determining stereochemistry and through-space proximity of atoms. beilstein-journals.org In the context of substituted 1H-pyrrolo[1,2-c]imidazol-3(2H)-ones, which are often chiral, NOESY experiments are indispensable. For instance, in the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones, NOESY data can confirm the relative configuration of the newly introduced stereocenter. acs.org A NOESY correlation between a proton on the substituent at C-5 and a specific proton on the pyrrolidine (B122466) ring would establish their cis or trans relationship, which is crucial for assigning the diastereomeric outcome of a reaction. acs.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M+•).
The fragmentation of this bicyclic system under electron ionization (EI) would likely proceed through characteristic pathways. Key fragmentation routes can be inferred from the analysis of related heterocyclic structures. nih.govuab.edu Plausible fragmentation patterns include:
Loss of Carbon Monoxide: A common fragmentation for cyclic ketones and lactams, leading to a [M-CO]+• fragment.
Retro-Diels-Alder (RDA) type cleavage: Cleavage of the five-membered rings could occur, breaking the molecule into smaller, stable fragments.
Cleavage of the Pyrrolidine Ring: The saturated part of the molecule could undergo fragmentation, leading to the loss of small neutral molecules like ethylene.
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula from a highly accurate mass measurement, confirming the elemental composition of the parent molecule and its fragments. mdpi.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.
The most prominent feature would be the strong stretching vibration of the lactam carbonyl group (C=O), typically appearing in the region of 1650-1750 cm⁻¹. The exact position would be influenced by ring strain and conjugation. For comparison, IR spectra of various imidazole-containing compounds show characteristic bands for C=N stretching around 1680 cm⁻¹ and aromatic C=C stretching near 1600 and 1490 cm⁻¹. researchgate.net The N-H stretching vibration of the imidazole (B134444) ring would be expected as a broad band in the 3200-3500 cm⁻¹ region. researchgate.netnist.gov The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 2: Expected IR Absorption Frequencies for this compound
Show/Hide IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| N-H (Imidazole) | Stretching | 3200 - 3500 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Lactam) | Stretching | 1650 - 1750 (strong) |
| C=N / C=C (Ring) | Stretching | 1450 - 1650 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Crystal structures of these fused systems typically reveal a high degree of planarity in the bicyclic core. nih.gov The analysis of bond lengths can confirm the extent of electron delocalization. For example, the C-N bonds within the imidazole ring and the C=O bond of the lactam would have lengths consistent with their respective bond orders, though slightly modified by conjugation within the fused system. In the solid state, intermolecular interactions such as hydrogen bonding (e.g., involving the imidazole N-H and the carbonyl oxygen) and π-π stacking between the planar ring systems often dictate the crystal packing arrangement. nih.gov
Table 3: Representative Crystallographic Data for a Related Pyrrolo-fused Heterocycle (2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine) Data sourced from a study by van Dyk et al. nih.gov
Show/Hide X-ray Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Interplanar Spacing (π-π stacking) | 3.400 Å |
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Assignment
The parent this compound is achiral. However, substitution, particularly at the C-5 position, can introduce a stereocenter, leading to chiral derivatives. nih.govscholaris.ca The synthesis of these chiral molecules often aims for high stereoselectivity, and chiroptical techniques are essential for determining the enantiomeric excess (e.e.) and assigning the absolute configuration of the product.
Electronic Circular Dichroism (ECD) is a powerful chiroptical method for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum of a synthesized compound with the spectrum predicted by quantum-chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the product can be unambiguously assigned. uniba.it This combined experimental and computational approach is a state-of-the-art method for the stereochemical elucidation of novel chiral compounds, including derivatives of the pyrrolo[1,2-c]imidazol-3-one scaffold. nih.govrsc.org
Computational and Theoretical Chemistry of 1h Pyrrolo 1,2 C Imidazol 3 2h One
Electronic Structure Analysis and Bonding Characteristics of the Fused System
The electronic structure of the 1H-pyrrolo[1,2-c]imidazol-3(2H)-one fused system is fundamental to its reactivity and properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze its molecular orbitals, charge distribution, and bonding parameters.
Detailed analyses of related fused heterocyclic systems provide a framework for understanding the pyrroloimidazolone core. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to examine the electronic structure and local atomic reactivity indices of imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivatives. researchgate.net Such studies reveal the electron-donor and electron-acceptor characteristics of specific atoms within the fused rings, which are crucial for predicting reactivity. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. In studies of other pyrrolo[1,2-c]imidazole scaffolds, negative HOMO and LUMO energy values calculated using DFT methods have been interpreted as an indication of the compound's stability. researchgate.net
The fusion of the pyrrolidine (B122466) and imidazole (B134444) rings creates a unique electronic environment. In the related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, crystallographic data shows significant differences in bond lengths compared to a simple pyrrolidine ring, a result of the influence of the sp² hybridized carbon atom from the imidazole moiety. iucr.org For example, the N1—C3 bond is shorter than a typical single bond, indicating partial double bond character, which is a common feature in such fused systems. iucr.org
Table 1: Comparison of Selected Bond Lengths in a Related Fused Imidazole System
| Bond | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Å) | Pyrrolidine (Å) |
|---|---|---|
| N1—C3 | 1.353 (2) | N/A |
| C3—C4 | 1.492 (2) | 1.528 (2) |
| C5—C6 | 1.543 (2) | 1.528 (2) |
Source: Based on data from IUCr for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. iucr.org
This table illustrates how the fusion of the imidazole ring alters the geometry of the pyrrolidine portion of the molecule. Similar effects are expected in this compound, where the carbonyl group at the C3 position would further influence the electronic distribution and bond characteristics.
Conformational Analysis and Ring Puckering Studies
The non-planar nature of the five-membered pyrrolidine ring in the this compound system leads to various possible conformations. Ring puckering is a key aspect of its three-dimensional structure, influencing its biological activity and interactions.
The puckering of a pyrrolidine ring can be described by two main forms, "UP" and "DOWN". nih.gov In studies on proline residues in proteins, it has been observed that the puckering conformation is influenced by whether the residue is in a cis or trans configuration. nih.gov While 89% of cis-proline residues show a DOWN pucker, trans-proline residues are more evenly distributed between the UP and DOWN forms. nih.gov These findings highlight the subtle energetic differences that dictate the preferred conformation, which can be modeled using computational methods for the this compound scaffold.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving the this compound core. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.
For example, the synthesis of pyrrolidinedione derivatives has been studied using quantum chemical methods to understand the energetics of each stage, including Michael addition and cyclization steps. rsc.org A proposed mechanism for the formation of dipyrroloimidazoles suggests that the reaction proceeds through the formation of a C2-N covalent bond to create the pyrroloimidazole scaffold. mdpi.com
The reactivity of the pyrroloimidazolone system can also be explored. The reactions of 6-amino-1H-pyrrolo[2,3-b]pyridines, a related heterocyclic system, show that they readily undergo electrophilic substitution, typically at the 3-position. rsc.org Computational models can predict the most favorable sites for electrophilic or nucleophilic attack by analyzing the electron density and electrostatic potential maps of the this compound molecule. Furthermore, more complex transformations, such as the nucleophile-induced ring contraction observed in pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazines, can be modeled to understand the underlying electronic rearrangements that drive the reaction. beilstein-journals.org
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can then be correlated with experimental results to confirm the structure of synthesized compounds.
DFT methods have been successfully used to correlate calculated geometrical parameters with experimental X-ray diffraction data for pyrrolo[1,2-c]imidazole scaffolds. researchgate.net For various related heterocyclic systems like pyrrolo[3,2-c]pyridines and pyrrolo[3,4-d]pyridazinones, extensive experimental ¹H and ¹³C NMR data is available. nih.govsemanticscholar.orgmdpi.com For instance, in a series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, the chemical shifts of the methylene (B1212753) bridge protons and carbons were identified, providing clear spectroscopic handles for this part of the molecule. mdpi.com
Table 2: Representative Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Related Pyrrolo[3,2-c]pyridine Derivative
| Carbon Atom | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine |
|---|---|
| C=O (analogue) | N/A |
| Aromatic/Heteroaromatic C | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45 |
| OCH₃ | 61.06, 56.44 |
Source: Based on data from a study on pyrrolo[3,2-c]pyridine derivatives. nih.gov
Computational software can calculate the expected NMR spectra for a proposed structure like this compound. By comparing these theoretical spectra with experimental data, researchers can verify the correct regiochemistry and stereochemistry of reaction products. The journal Chemistry of Heterocyclic Compounds frequently publishes studies involving such correlations. osi.lv
Theoretical Insights into Stereoselectivity and Chiral Induction Processes
The this compound scaffold contains chiral centers, making stereoselectivity a critical aspect of its synthesis. Computational chemistry offers profound insights into the factors governing chiral induction.
A significant breakthrough in this area is the diastereoselective or enantioselective lithiation of N-silyl-protected (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one. acs.org This process allows for the controlled introduction of substituents at the 5-position, leading to chiral products. acs.org Theoretical models can be used to study the transition states of such reactions, explaining the observed stereochemical outcome by comparing the energies of the different diastereomeric transition structures.
Studies on the synthesis of chiral 1H,3H-pyrrolo[1,2-c]thiazoles, which are structurally similar, have shown that the chirality at one center can be retained throughout a multi-step reaction sequence involving a 1,3-dipolar cycloaddition. nih.govrsc.org Molecular modeling of such processes can reveal how the existing stereocenter directs the approach of reagents, leading to a specific stereoisomer. For instance, molecular docking studies on 1H-pyrrolo[3,2-c]pyridine derivatives have been used to understand how these molecules interact with biological targets, where specific stereochemistry is often essential for binding. nih.gov These computational approaches can be directly applied to understand and predict the stereochemical outcomes of reactions involving this compound.
Studies on Stability Relationships within Pyrroloimidazolone Derivatives
The stability of this compound and its derivatives is influenced by the nature and position of substituents, as well as the inherent stability of the fused ring system itself.
Computational studies can quantify this stability. As mentioned, the calculation of HOMO and LUMO energies provides a measure of electronic stability. researchgate.net The stability of the related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been noted as a key feature for its application in materials like ionic liquids. iucr.org The introduction of substituents can have a significant impact. For example, in the synthesis of pyrrolo[2,3-d] researchgate.netresearchgate.netiucr.orgthiadiazole-6-carboxylates, the success of the cyclization reaction was highly dependent on the electronic nature of the N-protecting group, with electron-withdrawing groups giving superior yields, indicating they stabilize a key intermediate or transition state. mdpi.com
Applications and Advanced Utility in Organic Synthesis and Catalysis
Role as Chiral Organocatalysts
The rigid pyrroloimidazolone framework has proven to be an excellent platform for the development of novel chiral organocatalysts. The fusion of the pyrrolidine (B122466) and imidazole (B134444) rings creates a conformationally restricted structure that can be strategically substituted to create a well-defined chiral environment for asymmetric transformations.
The design of chiral ligands from the 1H-Pyrrolo[1,2-C]imidazol-3(2H)-one core focuses on introducing stereogenic centers in a controlled manner. A key synthetic strategy involves the stereoselective lithiation of an N-protected tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one. acs.org This process allows for the introduction of various substituents at the 5-position with high diastereoselectivity or enantioselectivity. acs.org The resulting 5-substituted pyrrolo[1,2-c]imidazol-3-ones are valuable chiral synthons. acs.org
The synthesis can be fine-tuned to achieve the desired stereochemistry, making these compounds highly attractive for applications where precise chiral recognition is essential. acs.org This method provides a direct route to annulated chiral imidazolinium salts, which are precursors to important classes of catalysts. acs.org The rational design of these bicyclic imidazole catalysts, even without traditional hydrogen-bonding assistance, has been shown to be highly effective. nih.gov
Chiral bicyclic imidazole catalysts derived from related scaffolds have demonstrated remarkable success in promoting asymmetric reactions. A notable example is their application in the asymmetric Steglich rearrangement, a fundamental carbon-carbon bond-forming reaction. nih.gov Catalysts featuring a chiral bicycle imidazole structure have been successfully employed, achieving good to excellent yields and high levels of enantioselectivity at ambient temperatures. nih.gov
This represents a significant advancement, as it was the first instance of a successful chiral imidazole nucleophilic catalyst that does not rely on hydrogen-bonding to achieve stereocontrol. nih.gov Furthermore, these catalysts can often be recycled without a significant loss of catalytic efficiency, adding to their practical utility. nih.gov
Table 1: Performance of a Chiral Bicycle Imidazole Catalyst in Asymmetric Steglich Rearrangement nih.gov Note: The following table is illustrative of the performance of a closely related chiral bicyclic imidazole catalyst system as specific data for this compound itself in this exact reaction is not detailed in the provided sources. The data reflects the potential of this structural class.
| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | O-acylated azlactone A | Good-Excellent | High |
| 2 | O-acylated azlactone B | Good-Excellent | High |
| 3 | O-acylated azlactone C | Good-Excellent | High |
Precursors for N-Heterocyclic Carbene (NHC) Ligands in Metal Catalysis
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in transition-metal catalysis, valued for their strong σ-donating properties and steric tuneability. beilstein-journals.orgbeilstein-journals.org The this compound scaffold serves as an innovative and valuable precursor for a specific class of chiral NHC ligands.
A direct, two-step synthesis transforms stereoselectively substituted pyrrolo[1,2-c]imidazol-3-ones into annulated chiral imidazolinium salts. acs.org This is typically achieved through a POCl₃-induced salt formation. acs.org These resulting 3-chloro-pyrroloimidazol(in)ium salts are direct precatalysts for NHCs. acs.org Upon deprotonation, typically with a strong base at low temperatures, the corresponding chiral NHC is generated in situ. acs.org These carbenes can then be directly coordinated to transition metals, such as palladium(II), to form well-defined chiral metal complexes for use in asymmetric metal catalysis. acs.org This methodology facilitates the broader exploration of these annulated bicyclic compounds as a new class of chiral ligands. acs.org
Building Blocks and Scaffolds for the Synthesis of Complex Molecular Architectures
The rigid, fused-ring system of this compound makes it an ideal building block for the construction of more elaborate and functionally complex molecules. Its inherent structure provides a stable and predictable three-dimensional scaffold upon which further chemical modifications can be made.
Researchers have utilized fused bicyclic derivatives of 1H-pyrrolo[1,2-c]imidazol-1-one as a foundational scaffold to develop novel regulators of the vitamin D receptor (VDR), highlighting its utility in constructing biologically active compounds. nih.gov The synthesis of functionalized pyrrolo[1,2-c]imidazoles from simpler starting materials like acylethynylpyrroles further demonstrates the accessibility and versatility of this core structure. nih.gov The ability to use related pyrrole-based heterocyclic systems as building blocks for diverse and complex structures, such as indolizines and pyrrolo[1,2-a]pyrazines, underscores the broad potential of the pyrroloimidazolone core in synthetic chemistry. mdpi.com This approach allows for the systematic development of new series of compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Bioisosteric Replacements in Peptide Chemistry (focus on synthetic integration and chemical function)
In peptide science, a key challenge is overcoming the poor metabolic stability and low bioavailability of natural peptides. mdpi.com One effective strategy in drug design is bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance the molecule's efficacy or stability. estranky.sk Replacing a flexible amide bond in a peptide backbone with a rigid heterocyclic ring is a common approach to create peptidomimetics with improved pharmacological profiles. mdpi.com
The this compound scaffold is a compelling candidate for use as a constrained dipeptide bioisostere. Its chemical structure possesses key features for this function:
Rigid Bicyclic Framework: The fused-ring system locks the geometry, drastically reducing conformational flexibility compared to a linear dipeptide segment.
Embedded Amide Bond: The lactam moiety within the ring is a cyclic amide, which can chemically mimic the peptide bond.
Synthetically integrating this scaffold into a peptide chain could enforce a specific turn or secondary structure. This conformational constraint is a powerful tool in medicinal chemistry to lock a peptide into its bioactive conformation, potentially leading to higher receptor affinity and selectivity. The chemical function of the pyrroloimidazolone in this context is to act as a rigid template, orienting adjacent amino acid residues in a predictable manner, a goal that is central to the rational design of peptidomimetics. estranky.sk
Future Directions and Emerging Research Avenues for 1h Pyrrolo 1,2 C Imidazol 3 2h One Chemistry
Exploration of Novel Reactivity and Transformation Pathways
The known reactivity of the 1H-pyrrolo[1,2-c]imidazol-3(2H)-one system is centered on its utility as a chiral scaffold. A key transformation is the stereoselective lithiation of the C5 position, which can be performed either diastereoselectively or enantioselectively depending on the chiral auxiliary and reaction conditions. acs.org This foundational reaction opens the door to a wide range of C5-substituted derivatives.
Future research will likely focus on expanding the repertoire of known transformations. This includes:
Electrophilic Substitution: While the C5 position is amenable to deprotonation, the electronic nature of the ring system could allow for electrophilic substitution at other positions. Studies on the related 1H-imidazo-[1,2-α]pyrrolo[3,2-e]pyridine system show that it readily undergoes electrophilic substitution, providing a precedent for exploring similar reactivity in the pyrrolo[1,2-c]imidazol-3-one core. rsc.org
Cycloaddition Reactions: The double bond within the imidazole (B134444) moiety could potentially participate in cycloaddition reactions, providing a pathway to more complex, polycyclic architectures. The use of mesoionic oxazolo-pyridazinones (related bicyclic systems) in [3+2] cycloadditions to form new pyrrole-fused heterocycles demonstrates the potential of this approach. nih.gov
Ring-Opening and Rearrangement: Investigating the stability of the bicyclic system under various conditions (e.g., acidic, basic, thermal) could uncover novel ring-opening or rearrangement pathways, leading to structurally diverse products that are not accessible through conventional means.
Advanced Catalytic Applications and Catalyst Design
Perhaps the most promising future direction for this compound chemistry lies in catalysis. The chiral nature of the scaffold makes it an ideal platform for the design of new ligands and organocatalysts for asymmetric synthesis.
A significant breakthrough in this area has been the development of a two-step synthesis of chiral N-heterocyclic carbene (NHC) precatalysts from 5-substituted pyrrolo[1,2-c]imidazol-3-ones. acs.org The process involves the initial stereoselective lithiation and alkylation, followed by a POCl₃-induced formation of a 3-chloro-pyrroloimidazol(in)ium salt. acs.org These salts are direct precursors to chiral NHCs, which can be coordinated to transition metals like palladium(II). acs.org This methodology provides a streamlined entry to a new class of chiral ligands that could be exploited in a wide range of metal-catalyzed reactions.
Future research is expected to focus on:
Expanding the Library of NHC Ligands: Synthesizing a diverse array of C5-substituted derivatives to fine-tune the steric and electronic properties of the resulting NHC ligands.
Application in Asymmetric Catalysis: Testing the efficacy of these new chiral NHC-metal complexes in benchmark asymmetric reactions such as hydrogenations, cross-couplings, and C-H functionalizations.
Organocatalysis: Exploring the potential of the pyrrolo[1,2-c]imidazol-3-one scaffold itself, or its derivatives, to act as organocatalysts, for example, in Michael additions or aldol (B89426) reactions.
| Precatalyst Type | Key Synthetic Step | Potential Application |
| 3-Chloro-pyrroloimidazol(in)ium salts | POCl₃-induced salt formation. acs.org | Precursors for chiral NHC ligands in metal catalysis. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of synthetic routes and catalytic applications, the integration of this compound chemistry with modern automation technologies is a critical future step. Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions.
Automated platforms could be used to rapidly synthesize a library of C5-substituted derivatives, which could then be automatically screened for their catalytic activity, dramatically accelerating the development of new catalyst systems.
Application in Materials Science for Novel Chemical Entities
The unique heterocyclic structure of this compound also suggests potential applications beyond catalysis, particularly in the field of materials science. Fused N-heterocyclic systems often exhibit interesting photophysical properties.
For instance, related imidazole-pyrrolo[1,2-a]pyrazine hybrids have been shown to possess unique emission properties, including deep blue fluorescence in the solid state. researchgate.net Similarly, certain 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones have been identified as promising candidates for a new generation of fluorescent probes due to their favorable photophysical characteristics. nih.gov
This suggests that the this compound scaffold, with appropriate functionalization, could be a building block for novel chemical entities with applications as:
Fluorescent Dyes and Sensors: Introducing chromophoric or fluorogenic groups onto the heterocyclic core could lead to new materials for bioimaging or chemical sensing.
Organic Electronics: The electron-rich nature of the N-heterocyclic system could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs).
Future research in this domain will involve the synthesis of functionalized derivatives and a thorough investigation of their photophysical and electronic properties to unlock their potential in advanced materials.
Q & A
Q. Advanced Research Focus
- Steric hindrance : Bulky substituents (e.g., anthracen-9-yl in exo-47) reduce yields (79% vs. 58% for nitro-substituted exo-46). Use sterically directed alkylation with Grignard reagents .
- Enantiomeric control : Employ chiral catalysts (e.g., L-proline) or silyl-protected intermediates to enhance diastereoselectivity. For example, deuterated analogs (131g) achieve 89% yield via n-BuLi-mediated deuteration .
- Spectral validation : Use 2D NMR (COSY, NOESY) to confirm stereochemistry in complex derivatives like 1,1'-ferrocenyl-linked compounds .
How does this compound serve as a β-turn mimic in peptide design?
Advanced Application
The rigid bicyclic structure mimics β-turn conformations in peptides, enabling applications in drug design:
- Structural mimicry : The scaffold adopts a conformationally restricted geometry, as shown in Figure 1 of , which aligns with β-turn dihedral angles.
- Bioactivity optimization : Substituents (e.g., phenyl groups) enhance binding to protein targets. For example, anthracen-9-yl derivatives (exo-47) show potential for probing protein-ligand interactions .
How can contradictions in spectral data for novel derivatives be resolved?
Q. Advanced Methodological Approach
- Multi-nuclear NMR : Use ¹⁵N and ¹⁷O NMR to assess conjugation effects (e.g., amide-like interactions between nitrogen and carbonyl groups) .
- Comparative analysis : Contrast experimental data with computational predictions (e.g., DFT calculations for chemical shifts). For example, discrepancies in coupling constants (J = 6.5 Hz vs. 8.0 Hz) may reflect solvent polarity or temperature effects .
- IR cross-validation : Confirm carbonyl stretches (νmax = 1707–1783 cm⁻¹) and hydrogen bonding via temperature-dependent IR studies .
What reaction conditions optimize yields in substituted derivatives?
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
